molecular formula C11H17BN2O2 B1270850 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 827614-64-2

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B1270850
CAS No.: 827614-64-2
M. Wt: 220.08 g/mol
InChI Key: YFTAUNOLAHRUIE-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boronic ester derivative featuring a pyridine core with an amine group at position 2 and a pinacol-protected boronic acid moiety at position 4. This compound is widely employed in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its boronate group . Its molecular formula is C₁₁H₁₇BN₂O₂, with a molecular weight of 220.08 (approximated from analogs in and ). It serves as a key intermediate in synthesizing pharmaceuticals, such as kinase inhibitors and cytolytic protein inhibitors, owing to its ability to form biaryl linkages under palladium catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the borylation of pyridin-2-amine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation also enhances efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are porous materials formed by the covalent bonding of organic molecules. The compound serves as a versatile building block for synthesizing COFs due to its unique structural properties.

  • Photocatalytic Applications : COFs synthesized with this compound have shown promise in photocatalytic hydrogen production. The incorporation of the boron moiety enhances the electronic properties of the frameworks, facilitating efficient light absorption and charge separation .
Property Value
Type COF
Functionality Photocatalytic hydrogen generation
Linker Type Boron-containing linker

Drug Development

The compound's amine functionality allows it to participate in various chemical reactions essential for drug development.

  • Targeting Kinase Inhibition : Research indicates that derivatives of this compound can act as inhibitors for specific kinases involved in cancer pathways. The structure allows for modifications that enhance selectivity and potency against target enzymes .

Materials Science

In materials science, the compound is utilized to create advanced materials with tailored properties.

  • Up-conversion Luminescence : The presence of the boron atom contributes to the luminescent properties of materials when integrated into COFs. These materials can be used in optoelectronic devices and sensors due to their ability to convert low-energy photons into higher-energy emissions .

Case Study 1: Photocatalytic Hydrogen Production

A study demonstrated that COFs incorporating 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exhibited enhanced photocatalytic activity under visible light. The framework's high surface area and porosity facilitated efficient hydrogen evolution from water splitting reactions .

Case Study 2: Anticancer Activity

A derivative of this compound was investigated for its potential as a therapeutic agent against breast cancer cells. In vitro studies revealed that it significantly reduced cell viability by inhibiting key signaling pathways associated with tumor growth .

Mechanism of Action

The compound exerts its effects primarily through its boronate ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in cross-coupling reactions where the boronate ester reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds. The pyridine ring can also participate in coordination chemistry, forming complexes with various metal ions .

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the pyridine ring or amine group, which influence reactivity, stability, and applications. Below is a detailed comparison:

Structural and Functional Modifications

Compound Name Substituents/Modifications Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (Parent compound) -NH₂ at C2, boronate at C5 C₁₁H₁₇BN₂O₂ 220.08 1073354-99-0 High reactivity in Suzuki couplings; used in synthesizing biaryl pharmacophores.
N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine -N(CH₃)₂ at C2, -CH₃ at C3, boronate at C5 C₁₃H₂₁BN₂O₂ 248.13 1111637-92-3 Increased lipophilicity; potential for enhanced blood-brain barrier penetration in CNS-targeted drugs.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine -NH₂ at C2, -CF₃ at C3, boronate at C5 C₁₂H₁₆BF₃N₂O₂ 288.07 947249-01-6 Electron-withdrawing -CF₃ enhances stability and cross-coupling efficiency; used in kinase inhibitor synthesis (e.g., RET kinase).
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine -NH₂ at C2, -Cl at C3, boronate at C5 C₁₁H₁₆BClN₂O₂ 254.52 850568-25-1 Chlorine substitution improves electrophilicity; applicable in halogen-directed biaryl couplings.
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine -NH₂ at C2, -OCH₃ at C3, boronate at C5 C₁₂H₁₉BN₂O₃ 262.11 1802433-36-8 Methoxy group reduces reactivity due to electron-donating effects; requires harsher coupling conditions.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine -NH₂ at C2, -CF₃ at C4, boronate at C5 C₁₂H₁₆BF₃N₂O₂ 288.07 944401-57-4 Steric hindrance from C4-CF₃ may limit coupling efficiency; niche use in ortho-substituted biaryl systems.

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12_{12}H16_{16}BN3_3O2_2
  • CAS Number : 195062-61-4
  • Molecular Weight : 233.27 g/mol

The compound acts primarily as a boron-containing heterocycle that can participate in various biochemical interactions. Its biological activity is often linked to its ability to inhibit specific enzymes and modulate signaling pathways.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several key enzymes. Notably:

  • DYRK1A Inhibition : The compound has been identified as a potent inhibitor of Dual-specificity Tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which plays a crucial role in various cellular processes including cell differentiation and proliferation. In vitro studies have shown nanomolar-level inhibition of DYRK1A by this compound .

Anti-inflammatory and Antioxidant Properties

Study on DYRK1A Inhibition

Antioxidant Activity Assessment

Data Table: Summary of Biological Activities

Activity TypeAssay MethodIC50 ValueReference
DYRK1A InhibitionEnzymatic AssayLow nanomolar
Anti-inflammatoryCytokine MeasurementSignificant reduction
Antioxidant ActivityORAC AssayHigh scavenging capacity

Q & A

Basic Research Questions

Q. What is the structural significance of the boronate ester group in 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?

The boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity in cross-coupling reactions, particularly Suzuki-Miyaura couplings. The steric protection from the tetramethyl groups prevents premature hydrolysis while allowing transmetallation with palladium catalysts. This structural feature is critical for its role as a versatile intermediate in synthesizing biaryl compounds, pharmaceuticals, and functional materials .

Q. What are the key synthetic routes to prepare this compound?

A common method involves palladium-catalyzed Miyaura borylation. For example:

  • Procedure : React 5-bromo-2-aminopyridine with bis(pinacolato)diboron (B2_2pin2_2) in the presence of Pd(OAc)2_2, a ligand (e.g., XPhos), and a base (e.g., KOAc) in a solvent like dioxane at 80–100°C for 12–24 hours .
  • Purification : Column chromatography (hexane/acetone gradient) yields the pure boronate ester .

Q. How is this compound characterized, and what analytical techniques are essential?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H NMR confirms the aromatic proton environment (e.g., pyridine protons at δ 7.5–8.5 ppm). 11^11B NMR detects the boronate ester peak near δ 30 ppm.
  • Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 263.1) .
  • Elemental Analysis : Ensures purity (>95%) by matching calculated and observed C/H/N ratios .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this compound?

  • Catalyst System : Use Pd(OAc)2_2 (1–5 mol%) with SPhos or XPhos ligands (2–10 mol%) to enhance catalytic activity.
  • Solvent/Base : Aqueous NaHCO3_3 in THF or dioxane ensures efficient transmetallation.
  • Temperature : Reactions typically proceed at 80–100°C for 3–6 hours.
  • Example : Coupling with 3-methyl-4-bromoaniline achieved 85% yield under these conditions .

Q. How do electronic effects of the pyridin-2-amine substituent influence cross-coupling efficiency?

The electron-donating amino group at the 2-position activates the pyridine ring, facilitating oxidative addition of Pd(0) to the boron center. Computational studies (DFT) suggest the amino group lowers the activation energy for transmetallation by stabilizing the transition state through hydrogen bonding .

Q. What strategies mitigate stability issues during storage or reaction?

  • Storage : Keep under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis.
  • Reaction Handling : Use anhydrous solvents and degas solutions to avoid boronate ester degradation.
  • Stability Data : TGA/DSC analysis shows decomposition above 150°C, requiring controlled heating .

Q. How should researchers address contradictory spectral data in characterization?

  • Case Study : Discrepancies in 1^1H NMR integration ratios may arise from residual solvents or rotamers. Use deuterated DMSO or CDCl3_3 for clearer resolution.
  • Validation : Cross-check with 13^13C NMR and HSQC to assign overlapping signals.
  • Advanced Tools : X-ray crystallography (if crystalline) or HRMS fragmentation patterns resolve ambiguities .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Model transition states for cross-coupling or protodeboronation pathways using Gaussian or ORCA software.
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., polar aprotic vs. protic solvents) .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8/h5-7H,1-4H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTAUNOLAHRUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373420
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827614-64-2
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827614-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminopyridine-5-boronic acid pinacol ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

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